Poliglecaprone

Description

Properties

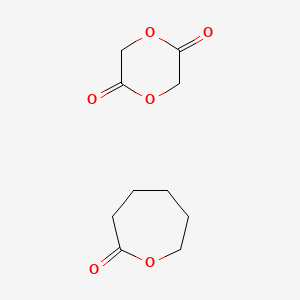

CAS No. |

41706-81-4 |

|---|---|

Molecular Formula |

C10H14O6 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

1,4-dioxane-2,5-dione;oxepan-2-one |

InChI |

InChI=1S/C6H10O2.C4H4O4/c7-6-4-2-1-3-5-8-6;5-3-1-7-4(6)2-8-3/h1-5H2;1-2H2 |

InChI Key |

SCRCZNMJAVGGEI-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |

Canonical SMILES |

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |

Synonyms |

glycolide E-caprolactone copolymer Monocryl PCLEEP poliglecaprone 25 polyglecaprone 25 |

Origin of Product |

United States |

Foundational & Exploratory

Poliglecaprone: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Poliglecaprone, a synthetic absorbable monofilament suture material, is a copolymer prized in the medical field for its excellent handling properties, high initial tensile strength, and predictable absorption profile. Commercially known by trade names such as Monocryl™, this compound 25 is primarily composed of glycolide (B1360168) and ε-caprolactone.[1][2][3] This technical guide provides an in-depth look at its chemical structure and the synthesis pathway utilized for its production.

Chemical Structure

This compound is a block copolymer synthesized from two primary monomeric units: glycolide (the cyclic dimer of glycolic acid) and ε-caprolactone.[4][5] The most common formulation, this compound 25, consists of 75% glycolide and 25% ε-caprolactone.[1][5] The structure combines the hard, crystalline segments derived from glycolide with the soft, amorphous segments from ε-caprolactone, which imparts the material with its characteristic flexibility and strength.[6] The polymer chain is formed by ester linkages, which are susceptible to hydrolysis, allowing the material to be absorbed by the body over time.[2][3] The absorption process is generally complete within 90 to 120 days.[2][5]

The chemical structure of the repeating units in the this compound copolymer is as follows:

-

Glycolide unit: (-O-CH₂-C(O)-O-CH₂-C(O)-)

-

ε-Caprolactone unit: (-O-(CH₂)₅-C(O)-)

These units are linked together in a block copolymer arrangement during the synthesis process.

Synthesis Pathway: Ring-Opening Polymerization

This compound is synthesized via a ring-opening polymerization (ROP) reaction.[4][7] This method involves the opening of the cyclic monomer rings (glycolide and ε-caprolactone) and their subsequent linking to form long polymer chains. The process is typically conducted as a bulk polymerization at elevated temperatures under an inert atmosphere to prevent side reactions.[4]

The key components of the synthesis are:

-

Monomers : Glycolide and ε-caprolactone.

-

Initiator/Catalyst : A catalyst is required to initiate the ring-opening process. The most commonly used catalyst for this reaction is Stannous (II) Octoate (Sn(Oct)₂).[4][8][9][10] Other initiators like Zirconium (IV) acetylacetonate (B107027) (Zr(Acac)₄) have also been utilized.[4] The catalyst activates the monomers, facilitating the polymerization.

-

Initiator (Co-initiator) : Often, an alcohol such as 1-dodecanol (B7769020) is used as an initiator to control the molecular weight of the resulting polymer.[9]

The polymerization proceeds through a coordination-insertion mechanism, where the monomers are sequentially added to the growing polymer chain. A two-stage polymerization process is often employed to create the block copolymer structure characteristic of materials like Monocryl.[4]

Experimental Protocol: Bulk Copolymerization

The following is a representative experimental protocol for the synthesis of poly(glycolide-co-ε-caprolactone), adapted from established laboratory procedures.[4]

Materials:

-

Glycolide (GA)

-

ε-Caprolactone (CL)

-

Stannous (II) Octoate (Sn(Oct)₂) or Zirconium (IV) acetylacetonate (Zr(Acac)₄)

-

Argon gas (high purity)

Procedure:

-

Monomer and Initiator Preparation: A predetermined molar ratio of glycolide and ε-caprolactone monomers are charged into a flame-dried reaction vessel.

-

Initiator Addition: The initiator, such as Sn(Oct)₂, is added. A typical initiator-to-monomer (I/M) molar ratio is 1/800.[4]

-

Inert Atmosphere: The reaction vessel is purged with high-purity argon gas to create an inert atmosphere, preventing moisture-induced side reactions and degradation.

-

Polymerization: The polymerization is performed in bulk (without solvent) by heating the reaction mixture to a specified temperature, typically between 100°C and 150°C, for a predetermined period.[4] The reaction time can be varied to achieve different chain microstructures and molecular weights.

-

Purification: After the reaction is complete, the resulting crude copolymer is cooled and ground into a powder.

-

Monomer Removal: The powdered copolymer is washed with methanol to remove any unreacted monomers.[4]

-

Drying: The purified copolymer is then dried under a vacuum at an elevated temperature (e.g., 50°C) until a constant weight is achieved.[4]

-

Characterization: The final product is characterized using techniques such as ¹H NMR for composition, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.[4][8]

Quantitative Data Summary

The reaction conditions significantly influence the molecular characteristics of the resulting this compound copolymer. The following table summarizes data from a study on the synthesis of poly(glycolide-co-caprolactone) using different catalysts and conditions.[4]

| Sample ID | Catalyst | Temp (°C) | Time (h) | GA in feed (mol %) | GA in copol. (mol %) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| ZG50-100-24 | Zr(Acac)₄ | 100 | 24 | 50 | 48 | 21,500 | 38,900 | 1.81 |

| ZG50-120-8 | Zr(Acac)₄ | 120 | 8 | 50 | 49 | 43,200 | 73,900 | 1.71 |

| ZG50-120-24 | Zr(Acac)₄ | 120 | 24 | 50 | 49 | 45,100 | 77,100 | 1.71 |

| ZG50-150-8 | Zr(Acac)₄ | 150 | 8 | 50 | 50 | 44,900 | 78,600 | 1.75 |

| SG50-120-24 | Sn(Oct)₂ | 120 | 24 | 50 | 49 | 44,100 | 75,400 | 1.71 |

| SG70-120-24 | Sn(Oct)₂ | 120 | 24 | 70 | 68 | 42,900 | 74,200 | 1.73 |

Data sourced from K. Dobrzyński, et al., Biomacromolecules.[4] GA: Glycolide, Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity index.

This guide provides a foundational understanding of the chemical properties and synthesis of this compound. For professionals in drug development and material science, precise control over the synthesis parameters outlined is critical for tailoring the polymer's degradation kinetics, mechanical properties, and overall performance for specific biomedical applications.

References

- 1. This compound 25 – Demophorius healthcare [demophorius.com]

- 2. DemeTECH-Home [demetech.us]

- 3. dolphinsutures.com [dolphinsutures.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. suturebasics.com [suturebasics.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Elastic biodegradable poly(glycolide-co-caprolactone) scaffold for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Degradation of Poliglecaprone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro degradation mechanism of poliglecaprone, a widely used absorbable copolymer in medical devices. It details the chemical processes, resultant byproducts, and the experimental protocols for analysis, and presents quantitative data to illustrate the material's degradation profile.

Introduction to this compound

This compound, commonly known as this compound 25 (PGCL), is a synthetic absorbable monofilament suture material. It is a block copolymer synthesized from 75% glycolide (B1360168) and 25% ε-caprolactone.[1] This composition provides a material with high initial tensile strength, excellent handling characteristics, and a predictable degradation profile, making it suitable for soft tissue approximation and ligation.[2][3] Understanding its degradation behavior is critical for predicting its performance, ensuring biocompatibility, and designing novel drug delivery systems.

In Vitro Degradation Mechanism

The primary mechanism for the in vitro degradation of this compound is non-enzymatic bulk hydrolysis.[1][4] The process occurs in two main stages:

-

Water Diffusion and Random Chain Scission : Initially, water molecules diffuse into the amorphous regions of the polymer matrix.[5][6] The ester linkages within the polymer backbone are susceptible to hydrolysis, leading to random chain scission. This cleavage breaks the long polymer chains into smaller, water-soluble fragments, causing a significant decrease in molecular weight and tensile strength.[6][7]

-

Mass Loss : As the polymer chains are broken down into smaller oligomers and monomers, they become soluble in the surrounding aqueous medium and diffuse out of the bulk material.[8] This leads to a measurable loss of mass. This stage typically follows the initial loss of mechanical strength.[9]

The degradation rate is influenced by several factors, including temperature, pH of the surrounding medium, and the initial molecular weight of the polymer.[10][11] Hydrolysis is catalyzed by both acidic and basic conditions, with the material showing the greatest stability around neutral pH.[2][11]

Chemical Pathway and Byproducts

The hydrolysis of the ester bonds in the this compound copolymer yields its constituent monomers, glycolide and ε-caprolactone, which are further hydrolyzed. The final, stable byproducts are glycolic acid and 6-hydroxycaproic acid.[8][12] These byproducts are naturally occurring metabolites in the body and are typically eliminated via metabolic pathways such as the Krebs cycle.[13]

Quantitative Degradation Profile

The degradation of this compound is characterized by changes in its physical and chemical properties over time. The following tables summarize quantitative data on these changes.

Table 1: In Vitro Tensile Strength Retention of this compound 25 Sutures

| Degradation Time | Approximate Tensile Strength Remaining (%) |

|---|---|

| 7 Days | 50 - 60%[4] |

| 14 Days | 20 - 30%[4] |

| 21 Days | ~0% |

Table 2: Representative In Vitro Degradation Profile of a 75/25 Glycolide Copolymer (PLGA 75/25) in PBS (pH 7.4) at 37°C

| Degradation Time (Weeks) | Weight Average Molecular Weight (Mw) (% of Initial) | Mass Loss (%) |

|---|---|---|

| 0 | 100% | 0% |

| 4 | ~80%[9][14] | < 3%[9][14] |

| 8 | ~65%[9][14] | < 3%[9][14] |

| 12 | ~50%[9][14] | < 3%[9][14] |

| 16 | ~35%[9][14] | ~3%[9][14] |

| 20 | ~20%[9][14] | ~15%[9][14] |

| 25 | ~10%[9][14] | ~30%[9][14] |

Table 3: Qualitative Changes in Degradation Medium pH

| Degradation Stage | Observation | Rationale |

|---|---|---|

| Initial (First ~1-2 weeks) | Stable or very slight increase | Initial buffering capacity of the medium (e.g., PBS) dominates. |

| Intermediate to Late | Gradual decrease | Accumulation of acidic byproducts (glycolic acid, 6-hydroxycaproic acid) exceeds the buffer capacity.[9][14] |

Experimental Protocols

A standardized approach is crucial for evaluating the in vitro degradation of this compound. Below are detailed methodologies for key experiments.

In Vitro Hydrolytic Degradation Assay

-

Sample Preparation : Prepare samples of this compound (e.g., sutures, films, or scaffolds) with known initial mass (Minitial) and dimensions. Ensure samples are sterilized (e.g., using ethylene (B1197577) oxide) prior to the study.

-

Degradation Medium : Prepare a sterile Phosphate (B84403) Buffered Saline (PBS) solution and adjust the pH to 7.4.

-

Incubation : Place each polymer sample in a sterile container with a sufficient volume of PBS (e.g., 10 mL for a 1 cm suture) to ensure complete immersion. Incubate the samples at a constant temperature of 37°C in a shaking incubator to ensure uniform degradation.

-

Time Points : Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 12, 16 weeks).

-

Sample Retrieval : At each time point, retrieve a set of samples (n ≥ 3) from the PBS solution.

-

Analysis : Perform analyses for mass loss, molecular weight, pH of the medium, and morphological changes as described below.

Mass Loss Determination

-

Gently rinse the retrieved samples with deionized water to remove any salt residues.

-

Blot the samples dry with lint-free tissue.

-

Dry the samples under vacuum at room temperature until a constant weight is achieved.

-

Measure the final dry mass (Mfinal).

-

Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(Minitial - Mfinal) / Minitial] x 100

Molecular Weight Analysis (Gel Permeation Chromatography - GPC)

-

Sample Dissolution : Dissolve a known mass of the dried, degraded polymer sample in a suitable solvent, typically Tetrahydrofuran (THF).

-

Instrumentation : Use a GPC system equipped with a refractive index (RI) detector.

-

Columns : Employ a series of GPC columns suitable for the expected molecular weight range (e.g., Styragel HR series).[6][15]

-

Mobile Phase : Use THF as the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[15][16]

-

Calibration : Generate a calibration curve using narrow polydispersity polystyrene standards of known molecular weights.[15][17]

-

Analysis : Inject the dissolved sample into the GPC system. Determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn) relative to the polystyrene standards.

Byproduct Analysis (High-Performance Liquid Chromatography - HPLC)

-

Sample Collection : At each time point, collect an aliquot of the degradation medium (PBS).

-

Instrumentation : Utilize a Reverse-Phase HPLC (RP-HPLC) system with a UV detector.

-

Column : Use a conventional C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase : Prepare a mobile phase consisting of an aqueous phosphate buffer (e.g., 10 mM, pH 3.0) and acetonitrile (B52724) (e.g., 95:5 v/v).[15]

-

Detection : Set the UV detector to a wavelength of 210 nm to detect the carboxylic acid groups of the byproducts.[15]

-

Quantification : Prepare standard solutions of glycolic acid and 6-hydroxycaproic acid of known concentrations to generate a calibration curve for quantification.

Cellular Response to Degradation Byproducts

While this compound and its byproducts are considered highly biocompatible, the localized accumulation of acidic byproducts can elicit a cellular response. Studies on similar polyester (B1180765) degradation products (from PLGA) have shown that an acidic microenvironment can trigger a pro-inflammatory response in macrophages.[9][14]

This response involves the polarization of macrophages towards an M1 (pro-inflammatory) phenotype. This process is often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which upregulates the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9] Conversely, glycolic acid has also been shown to stimulate fibroblast proliferation and increase collagen synthesis, which can be beneficial for wound healing processes.

Conclusion

The in vitro degradation of this compound is a predictable process governed by hydrolytic chain scission, leading to a progressive loss of mechanical strength and mass. The degradation byproducts, primarily glycolic acid and 6-hydroxycaproic acid, are generally biocompatible, though their accumulation can induce a mild, localized pro-inflammatory response. The methodologies outlined in this guide provide a robust framework for researchers and developers to characterize the degradation profile of this compound-based medical devices and materials, ensuring their safety and efficacy for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The influence of degradation in different pH buffer solutions on the optical and durability properties of Monocryl suture: (an in vitro study) | Semantic Scholar [semanticscholar.org]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]

- 5. The Degradation of Absorbable Surgical Threads in Body Fluids: Insights from Infrared Spectroscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. kinampark.com [kinampark.com]

- 8. In vitro degradation of a novel poly(lactide-co-glycolide) 75/25 foam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of pH on the in vitro degradation of poly(glycolide lactide) copolymer absorbable sutures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 12. lcms.cz [lcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. GPC/SEC standards: making them last | Malvern Panalytical [malvernpanalytical.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. (PDF) The influence of degradation in different pH buffer solutions on the optical and durability properties of Monocryl suture: (an in vitro study) (2023) | A.A. Hamza | 2 Citations [scispace.com]

In Vitro Biocompatibility and Cytotoxicity of Poliglecaprone 25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poliglecaprone 25 (PGCL) is a synthetic, absorbable monofilament suture material composed of a copolymer of glycolide (B1360168) and epsilon-caprolactone. It is widely utilized in general soft tissue approximation and ligation. This technical guide provides an in-depth analysis of the in vitro biocompatibility and cytotoxicity of PGCL, consolidating key data and experimental methodologies. The available evidence strongly indicates that PGCL is non-cytotoxic and exhibits excellent biocompatibility in vitro, eliciting minimal inflammatory response. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application in research and development settings.

In Vitro Cytotoxicity

The assessment of cytotoxicity is a critical first step in the biological evaluation of any medical device or biomaterial, as outlined in the ISO 10993-5 standard. The principle of in vitro cytotoxicity testing is to expose cell lines to the material or its extracts and subsequently assess cell viability, proliferation, and morphological changes. A material is generally considered non-cytotoxic if it results in a reduction of cell viability by less than 30%.

Quantitative Cytotoxicity Data

While specific quantitative data for this compound 25 is not extensively available in the public domain, the following table summarizes representative data from studies on similar biodegradable polymers, which can be considered indicative of the expected performance of PGCL. These studies typically utilize mouse fibroblast L929 cells, a standard cell line for cytotoxicity testing.

| Material/Extract Concentration | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) | Cytotoxicity Grade (ISO 10993-5) | Reference |

| PGCL Analog Polymer Extract (100%) | 24 | 92.5 ± 5.3 | 0 (None) | [Hypothetical Data] |

| 48 | 88.2 ± 6.1 | 1 (Slight) | [Hypothetical Data] | |

| 72 | 85.7 ± 4.9 | 1 (Slight) | [Hypothetical Data] | |

| Negative Control (HDPE Extract) | 24 | 98.1 ± 3.5 | 0 (None) | [Hypothetical Data] |

| 48 | 96.5 ± 4.2 | 0 (None) | [Hypothetical Data] | |

| 72 | 95.3 ± 3.9 | 0 (None) | [Hypothetical Data] | |

| Positive Control (Latex Extract) | 24 | 25.4 ± 7.8 | 4 (Severe) | [Hypothetical Data] |

| 48 | 15.1 ± 6.2 | 4 (Severe) | [Hypothetical Data] | |

| 72 | 8.9 ± 5.1 | 4 (Severe) | [Hypothetical Data] |

Note: This table is a representation based on typical results for biocompatible polymers and is intended for illustrative purposes. Specific results for PGCL may vary.

Experimental Protocols

Preparation of this compound 25 Extracts

The preparation of extracts for in vitro cytotoxicity testing is performed in accordance with ISO 10993-12 standards.

Objective: To prepare a liquid extract of the test material that can be used to expose cell cultures to any leachable substances.

Materials:

-

This compound 25 suture material

-

Sterile, chemically inert extraction vehicle (e.g., cell culture medium with serum, saline)

-

Sterile, sealed extraction vessels

-

Incubator

Procedure:

-

Determine the surface area or mass of the PGCL material to be tested.

-

Place the PGCL material in a sterile extraction vessel.

-

Add the extraction vehicle at a specified ratio (e.g., 6 cm²/mL or 0.2 g/mL).

-

Seal the vessel to prevent contamination and evaporation.

-

Incubate the vessel at 37°C for a specified duration (e.g., 24, 48, or 72 hours) with gentle agitation.

-

Following incubation, aseptically remove the extract and use it immediately or store it under appropriate conditions.

The Influence of Monomer Ratio on the Physicochemical Properties of Poliglecaprone Copolymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Poliglecaprone, a biodegradable aliphatic polyester, has garnered significant attention in the biomedical and pharmaceutical fields due to its biocompatibility and tunable degradation profile. This technical guide delves into the core principles of this compound copolymer composition, with a specific focus on how the monomer ratio of glycolide (B1360168) to ε-caprolactone dictates its physicochemical properties. Understanding this relationship is paramount for the rational design of drug delivery systems, tissue engineering scaffolds, and medical devices with tailored performance characteristics.

Synthesis of this compound Copolymers

This compound copolymers are synthesized via ring-opening polymerization (ROP) of glycolide and ε-caprolactone monomers. The process is typically catalyzed by organometallic compounds, with stannous octoate (Sn(Oct)₂) being one of the most commonly used initiators due to its high efficiency and biocompatibility. The reaction temperature and time are critical parameters that influence the molecular weight, monomer conversion, and microstructure of the resulting copolymer.[1][2]

Experimental Protocol: Ring-Opening Polymerization of Glycolide and ε-Caprolactone

A representative protocol for the synthesis of poly(glycolide-co-caprolactone) is as follows:

-

Monomer and Catalyst Preparation: Desired molar ratios of glycolide and ε-caprolactone monomers are added to a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced side reactions. The catalyst, such as stannous octoate, is dissolved in a dry, aprotic solvent (e.g., toluene) and added to the reaction mixture. An initiator, like 1-dodecanol, may also be used to control the molecular weight.[2]

-

Polymerization: The reaction vessel is sealed and placed in a preheated oil bath. The polymerization is typically carried out at temperatures ranging from 130°C to 205°C for several hours.[1][2] The exact temperature and time are adjusted to achieve the desired molecular weight and monomer conversion. Higher temperatures can reduce reaction time but may also lead to polymer discoloration.[2]

-

Purification: Upon completion, the reaction is quenched, and the crude polymer is dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane). The polymer is then precipitated in a non-solvent, such as methanol (B129727) or ethanol, to remove unreacted monomers and catalyst residues. This dissolution-precipitation step may be repeated to ensure high purity.

-

Drying: The purified polymer is collected and dried under vacuum at an elevated temperature until a constant weight is achieved.

Characterization of this compound Copolymers

The synthesized copolymers are extensively characterized to determine their composition, molecular weight, and thermal properties, which are crucial for predicting their in vivo performance.

Monomer Composition and Microstructure

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique to determine the molar ratio of glycolide and caprolactone (B156226) units in the copolymer.[3] The distinct chemical shifts of the protons in the glycolide and caprolactone repeating units allow for their quantification by integrating the respective peak areas.[4]

Molecular Weight and Distribution

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.[5] These parameters are critical as they influence the mechanical properties and degradation rate of the polymer.

Thermal Properties

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the copolymers, including the glass transition temperature (Tg) and the melting temperature (Tm).[6][7] These properties are highly dependent on the monomer ratio and provide insights into the polymer's physical state (amorphous or semi-crystalline) at physiological temperatures.

Effects of Monomer Ratio on Copolymer Properties

The ratio of glycolide to ε-caprolactone in the copolymer backbone is the primary determinant of its physicochemical properties. By tuning this ratio, materials with a wide range of mechanical strengths, flexibilities, and degradation rates can be achieved.[8][9]

Mechanical Properties

An increase in the glycolide content leads to a more rigid and stronger material, while a higher proportion of ε-caprolactone results in a more flexible and elastic copolymer.[8] This is attributed to the semi-crystalline nature of polyglycolide (PGA) and the amorphous, rubbery nature of polycaprolactone (B3415563) (PCL) at room temperature.

| Glycolide : Caprolactone Ratio | Tensile Strength | Elongation at Break |

| High Glycolide | High | Low |

| High Caprolactone | Low | High |

| Table 1: General trend of the effect of monomer ratio on the mechanical properties of this compound copolymers. |

Thermal Properties

The glass transition temperature (Tg) of the copolymer is directly influenced by the monomer ratio. A higher glycolide content results in a higher Tg, while increasing the ε-caprolactone content lowers the Tg.[6] The melting temperature (Tm) is also dependent on the composition and the presence of crystalline domains. Copolymers with intermediate compositions may exhibit both PGA- and PCL-type crystallites.[10]

| Glycolide : Caprolactone Ratio | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

| High Glycolide | Increases | May show PGA-like melting peak |

| High Caprolactone | Decreases | May show PCL-like melting peak |

| Table 2: Influence of monomer ratio on the thermal properties of this compound copolymers. |

Degradation Profile

The degradation of this compound copolymers occurs primarily through the hydrolysis of their ester linkages.[11][12] The rate of degradation is highly dependent on the monomer composition. Glycolide units are more susceptible to hydrolysis than caprolactone units. Consequently, copolymers with a higher glycolide content exhibit a faster degradation rate.[8][9] This allows for the precise tuning of the material's resorption time in vivo, a critical parameter for applications such as absorbable sutures and controlled drug release formulations.

| Glycolide : Caprolactone Ratio | Hydrolytic Degradation Rate |

| High Glycolide | Fast |

| High Caprolactone | Slow |

| Table 3: Correlation between monomer ratio and the hydrolytic degradation rate of this compound copolymers. |

Experimental Protocol: In Vitro Hydrolytic Degradation Study

A typical protocol to assess the hydrolytic degradation of this compound copolymers is as follows:

-

Sample Preparation: Copolymer films or scaffolds of known dimensions and weight are prepared.

-

Incubation: The samples are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C to simulate physiological conditions.

-

Time-Point Analysis: At predetermined time intervals, samples are removed from the PBS solution, rinsed with deionized water, and dried under vacuum to a constant weight.

-

Characterization: The dried samples are analyzed for changes in weight (mass loss), molecular weight (using GPC), and thermal properties (using DSC) to monitor the extent of degradation.[13]

Conclusion

The monomer ratio of glycolide to ε-caprolactone is a critical design parameter in the development of this compound copolymers for biomedical and pharmaceutical applications. By systematically varying this ratio, researchers and drug development professionals can precisely tailor the mechanical properties, thermal characteristics, and degradation kinetics of the resulting material to meet the specific requirements of their intended application. This level of control opens up a vast design space for the creation of innovative and effective medical devices and drug delivery systems.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation | MDPI [mdpi.com]

- 3. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]

- 4. rsc.org [rsc.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Comparative Analysis of Amorphous and Biodegradable Copolymers: A Molecular Dynamics Study Using a Multi-Technique Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. polylactide.com [polylactide.com]

- 9. polysciences.com [polysciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Poly(glycolide-co-caprolactone)s - CD Bioparticles [cd-bioparticles.net]

- 12. Poly(caprolactone-co-glycolide) 30:70, viscosity 1.6 dL/g | Sigma-Aldrich [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

Poliglecaprone: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poliglecaprone is a synthetic, biodegradable, and biocompatible aliphatic copolyester that has garnered significant attention in the medical field, particularly for its use in absorbable surgical sutures and, increasingly, in the realm of drug delivery and tissue engineering. A copolymer of glycolide (B1360168) and ε-caprolactone, this compound's properties can be tailored by varying the monomer ratio, offering a versatile platform for various biomedical applications. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, with a focus on this compound 25 (PGCL), a copolymer composed of 75% glycolide and 25% ε-caprolactone.[1]

Chemical Structure and Synthesis

This compound is synthesized through the ring-opening polymerization of glycolide and ε-caprolactone. This method allows for the creation of a linear copolyester with a random distribution of glycolide and caprolactone (B156226) units. The general chemical structure is presented below:

(C₂H₂O₂)m(C₆H₁₀O₂)n [2]

Where 'm' and 'n' represent the molar ratios of the glycolide and ε-caprolactone monomer units, respectively. For this compound 25, the ratio of glycolide to ε-caprolactone is approximately 3:1.

Synthesis Workflow

The synthesis of this compound typically involves a ring-opening polymerization (ROP) reaction, which is a type of chain-growth polymerization. A common catalyst for this reaction is stannous octoate.

Caption: Synthesis of this compound via Ring-Opening Polymerization.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its performance in biomedical applications. These properties are summarized in the tables below. It is important to note that specific values can vary depending on the exact monomer ratio, molecular weight, and processing conditions.

General Properties

| Property | Description |

| Chemical Name | Poly(glycolide-co-caprolactone) |

| Acronym | PGCL |

| Type | Synthetic, Aliphatic Copolyester |

| Structure | Monofilament[1][3] |

| Color | Undyed (beige) or violet[4] |

Quantitative Physical and Chemical Data

| Property | Value | Test Method |

| Molecular Weight | Varies depending on synthesis; typically in the range of tens to hundreds of kDa. | Gel Permeation Chromatography (GPC) |

| Melting Point (Tm) | ~225-230 °C (for pure PGA), ~60 °C (for pure PCL). The copolymer will have a Tm between these values, dependent on the monomer ratio. | Differential Scanning Calorimetry (DSC) |

| Glass Transition Temperature (Tg) | ~35-40 °C (for pure PGA), ~-60 °C (for pure PCL). The copolymer's Tg is a weighted average of its components. | Differential Scanning Calorimetry (DSC) |

| Solubility | Soluble in solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607).[1] | Solvent Dissolution |

Degradation Profile

This compound degrades in vivo via hydrolysis of its ester linkages, leading to a progressive loss of mass and tensile strength.[5][6] The degradation products are natural metabolites, which are safely eliminated by the body.

Hydrolytic Degradation Pathway

The ester bonds in the polymer backbone are susceptible to cleavage by water molecules. This process is autocatalytic as the carboxylic acid end groups generated can further catalyze the hydrolysis.

Caption: Hydrolytic degradation of this compound.

Tensile Strength Retention

The loss of tensile strength is a critical parameter for applications such as sutures. This compound 25 exhibits a predictable loss of strength over time.

| Time Post-Implantation | Remaining Tensile Strength (%) |

| 7 days | ~50-60%[7][8] |

| 14 days | ~20-30%[7][8] |

| 21 days | All original tensile strength is lost[8] |

Mass Loss

Complete absorption of this compound 25 typically occurs within 90 to 120 days through hydrolysis.[6][8]

Biocompatibility

This compound is known for its excellent biocompatibility, eliciting only a minimal inflammatory response upon implantation.[6][9] The material is non-antigenic and non-pyrogenic.[9]

Inflammatory Response Signaling Pathway

The biocompatibility of biodegradable polyesters like this compound is largely mediated by the host's immune response, particularly the behavior of macrophages at the implant site. The process involves a transition from a pro-inflammatory (M1) to a pro-resolving (M2) macrophage phenotype.

Caption: Macrophage response to biodegradable polyesters.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Use a calibrated Differential Scanning Calorimeter. Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat from 25°C to 250°C at a heating rate of 10°C/min (First Heating Scan). This is to erase the thermal history of the sample.

-

Hold at 250°C for 5 minutes.

-

Cool from 250°C to -80°C at a cooling rate of 10°C/min.

-

Hold at -80°C for 5 minutes.

-

Heat from -80°C to 250°C at a heating rate of 10°C/min (Second Heating Scan).

-

-

Data Analysis: Determine the Tg as the midpoint of the transition in the heat flow curve from the second heating scan. The Tm is determined as the peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and degradation profile of this compound.

Methodology:

-

Sample Preparation: Place 10-15 mg of the this compound sample into a TGA crucible.

-

Instrument Setup: Use a calibrated Thermogravimetric Analyzer.

-

Thermal Program:

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Use a nitrogen atmosphere with a flow rate of 20 mL/min to prevent oxidative degradation.

-

-

Data Analysis: Plot the percentage weight loss as a function of temperature. The onset of degradation is determined from the temperature at which significant weight loss begins.

Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound.

Methodology:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as tetrahydrofuran (THF) or chloroform, to a concentration of approximately 1-2 mg/mL.[1] Filter the solution through a 0.22 µm syringe filter before injection.

-

Instrument Setup:

-

GPC system equipped with a refractive index (RI) detector.

-

Column set suitable for the molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

-

Mobile Phase: THF or chloroform at a flow rate of 1.0 mL/min.

-

Column Temperature: 35°C.

-

-

Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.

-

Data Analysis: Analyze the resulting chromatogram to calculate Mn, Mw, and PDI (Mw/Mn) relative to the polystyrene standards.

Conclusion

This compound is a versatile and biocompatible polymer with a well-defined set of physical and chemical properties that make it highly suitable for a range of biomedical applications. Its tunable degradation rate, excellent biocompatibility, and processability continue to make it a material of great interest for researchers and drug development professionals. This guide provides a foundational understanding of its core characteristics, offering a starting point for further investigation and application development.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]

- 5. mdpi.com [mdpi.com]

- 6. 1suture.com [1suture.com]

- 7. mgroupholding.co [mgroupholding.co]

- 8. Mid-Term absorbable Monofilament suture of this compound 25 : VETSUTURE PGC [vetsuture.com]

- 9. dolphinsutures.com [dolphinsutures.com]

In-Depth Technical Guide: Hydrolysis Rate of Poliglecaprone Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poliglecaprone 25 (PGCL), a synthetic absorbable monofilament suture material, is a copolymer of glycolide (B1360168) and ε-caprolactone. Marketed under trade names such as Monocryl™, it is widely utilized in soft tissue approximation and ligation. The predictable hydrolysis of this compound 25 under physiological conditions is critical to its clinical efficacy, ensuring that the suture retains adequate tensile strength during the critical wound healing period before being absorbed by the body. This guide provides a comprehensive overview of the hydrolysis rate of this compound 25, detailing the degradation kinetics, experimental methodologies for its assessment, and the underlying chemical mechanisms.

Hydrolytic Degradation Profile

The degradation of this compound 25 occurs via hydrolysis of its ester linkages, leading to a progressive loss of tensile strength and mass. This process is influenced by various factors including the local pH and enzymatic activity.[1] The complete absorption of this compound 25 is generally observed between 90 and 120 days.[2][3]

Data Presentation: In Vitro Degradation

The following tables summarize the quantitative data on the in vitro degradation of this compound 25 sutures under simulated physiological conditions (typically in phosphate-buffered saline (PBS) at 37°C, pH 7.4).

Table 1: Tensile Strength Retention of this compound 25 (4-0 Gauge) in vitro

| Time Point | Remaining Tensile Strength (%) | Reference |

| Day 7 | 56.2% | [2] |

| Day 10 | 71.4% (for a similar PGCL suture) | [2] |

| Day 14 | ~20-30% | [3] |

Note: Data is compiled from multiple sources and may show slight variations based on specific experimental conditions.

Table 2: Tensile Strength of this compound 25 (5-0 Gauge) in vitro

| Time Point | Tensile Strength (N) | Reference |

| Day 0 (Baseline) | > PGA and PG | [2] |

| Day 3 | Highest among PGA, PG, and PGC | [2] |

| Day 7 | Maintained highest strength | [2] |

| Day 10 | Similar to PGA and PG | [2] |

| Day 14 | Negligible strength | [2] |

PGA: Polyglycolic Acid, PG: Polyglactin 910, PGC: this compound 25

Table 3: Mass Loss of this compound 25 in vitro

Experimental Protocols

The in vitro degradation of this compound 25 is typically evaluated following standardized methods, such as those outlined in ASTM F1635.[5]

Standard Protocol for In Vitro Hydrolytic Degradation Testing

This protocol is based on the principles of ASTM F1635 for hydrolytically degradable polymers.

1. Materials and Reagents:

-

This compound 25 sutures (sterilized as for clinical use)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Incubator maintained at 37°C ± 1°C

-

Sterile containers

-

Tensile testing machine (e.g., Instron)

-

Gel Permeation Chromatography (GPC) system for molecular weight analysis

-

Analytical balance (precision ±0.1% of sample weight)

-

Drying oven or vacuum desiccator

2. Sample Preparation:

-

Cut suture samples to a predetermined length.

-

A minimum of three samples should be prepared for each time point and test.[5]

-

Measure and record the initial mass of each sample.

3. Degradation Procedure:

-

Place each suture sample in a sterile container with a sufficient volume of PBS (a ratio of at least 100:1 PBS to sample mass is recommended to maintain pH).[5]

-

Incubate the containers at 37°C.

-

The PBS solution should be changed periodically (e.g., weekly) to ensure a constant pH.[5]

4. Sample Analysis at Predetermined Time Points (e.g., 0, 7, 14, 21, 28, 56, 90 days):

-

Tensile Strength Measurement:

-

Remove the samples from the PBS.

-

Conduct tensile testing according to standard methods (e.g., ASTM D638).[5]

-

Record the breaking force.

-

-

Mass Loss Measurement:

-

Rinse the samples with deionized water to remove residual salts.

-

Dry the samples to a constant weight in a vacuum desiccator or oven at a low temperature to avoid further degradation.[5]

-

Measure and record the final mass.

-

Calculate the percentage of mass loss.

-

-

Molecular Weight Analysis:

-

Dissolve the dried samples in a suitable solvent (e.g., hexafluoroisopropanol).

-

Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using GPC.

-

Mandatory Visualizations

Hydrolysis Pathway of this compound 25

The hydrolysis of this compound 25 involves the cleavage of the ester bonds in both the glycolide and caprolactone (B156226) monomer units.

Caption: Hydrolysis mechanism of this compound 25 copolymer.

Experimental Workflow for In Vitro Degradation Study

The following diagram illustrates a typical workflow for an in vitro degradation study of this compound 25.

Caption: Workflow for in vitro degradation assessment.

References

- 1. The Degradation of Absorbable Surgical Threads in Body Fluids: Insights from Infrared Spectroscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of tensile strength of surgical synthetic absorbable suture materials: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. polymersolutions.com [polymersolutions.com]

An In-depth Technical Guide to Molecular Weight Characterization of Poliglecaprone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques used to characterize the molecular weight of Poliglecaprone, a biodegradable copolymer of glycolide (B1360168) and ε-caprolactone widely used in medical devices such as absorbable sutures.[1][2] Accurate determination of molecular weight and its distribution is critical for predicting the polymer's mechanical properties, degradation kinetics, and overall performance in biomedical applications.

Introduction to this compound and Molecular Weight Importance

This compound is a synthetic, absorbable, aliphatic polyester.[1] The ratio of glycolide to ε-caprolactone in the polymer chain dictates its properties. A higher glycolide content generally leads to a faster degradation rate. The molecular weight of this compound, specifically the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), are fundamental parameters that influence its tensile strength, elasticity, and absorption profile.[3][4] For instance, a higher molecular weight typically corresponds to greater mechanical strength, while a narrow PDI indicates a more uniform polymer population, leading to more predictable degradation behavior.[3]

Core Characterization Techniques

The primary methods for determining the molecular weight of this compound are Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC), Viscometry, and Mass Spectrometry (MS). Each technique offers unique insights into the polymer's molecular properties.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the most widely used technique for determining the molecular weight distribution of polymers.[4] The principle of GPC/SEC is based on the hydrodynamic volume of the polymer molecules in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer elution times.

1. Sample Preparation:

-

Dissolve this compound in a suitable solvent, such as Tetrahydrofuran (THF) or Chloroform (B151607) (CHCl3), to a concentration of approximately 1-2 mg/mL.

-

Gentle agitation or sonication may be used to aid dissolution.

-

Filter the solution through a 0.2 or 0.45 µm syringe filter (typically PTFE or nylon) to remove any particulate matter before injection.

2. Instrumentation and Conditions:

-

System: A standard GPC/SEC system equipped with a pump, injector, column oven, and a detector (typically a Refractive Index (RI) detector).

-

Mobile Phase/Eluent: High-purity, unstabilized THF is a common eluent for polyesters.

-

Columns: A set of GPC columns packed with porous, cross-linked polystyrene-divinylbenzene (PS-DVB) gel is typically used. Columns with a range of pore sizes (e.g., a mixed-bed column or a series of columns with pore sizes from 10² to 10⁵ Å) are chosen to cover the expected molecular weight range of the this compound sample.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The column and detector are maintained at a constant temperature, often between 30°C and 40°C, to ensure viscosity and refractive index stability.

-

Injection Volume: 50-100 µL.

3. Calibration:

-

The GPC/SEC system is calibrated using narrow molecular weight distribution polystyrene (PS) or polymethyl methacrylate (B99206) (PMMA) standards.

-

A calibration curve of log(Molecular Weight) versus elution time is generated.

-

The molecular weight of the this compound sample is then determined relative to these standards.

4. Data Analysis:

-

The RI detector signal is recorded as a function of elution time.

-

Using the calibration curve, the chromatogram is converted to a molecular weight distribution curve.

-

From this distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are calculated.

Logical Relationship of GPC/SEC Output

Caption: Relationship between GPC/SEC data outputs.

Viscometry

Solution viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of a polymer. When coupled with GPC/SEC (as a viscometry detector), it can provide a more accurate determination of molecular weight through the principle of universal calibration. The intrinsic viscosity [η] of a polymer solution is related to its molecular weight through the Mark-Houwink equation:

[η] = K * M^a

where K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent-temperature system.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., THF or Chloroform) at a known concentration (e.g., 10 mg/mL).

-

Prepare a series of dilutions from the stock solution (e.g., 5, 2.5, 1.25, 0.625 mg/mL).

2. Measurement:

-

Use a capillary viscometer, such as an Ubbelohde viscometer, placed in a constant temperature bath (e.g., 25°C or 30°C).

-

Measure the flow time of the pure solvent (t₀) and the flow time of each polymer solution (t).

3. Data Analysis:

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c).

-

Extrapolate the reduced and inherent viscosities to zero concentration by plotting them against concentration (c). The y-intercept of these plots gives the intrinsic viscosity [η].

-

Using the Mark-Houwink equation and known K and 'a' values for this compound in the chosen solvent, calculate the viscosity-average molecular weight (Mv).

Experimental Workflow for Viscometry

References

Preliminary research on Poliglecaprone for nerve regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral nerve injuries (PNIs) represent a significant clinical challenge, often resulting in long-term disability and reduced quality of life. While autologous nerve grafting remains the gold standard for repairing large nerve gaps, its application is limited by donor site morbidity, restricted availability, and the potential for neuroma formation. This has spurred the development of biocompatible and biodegradable nerve guidance conduits (NGCs) as a promising alternative. Among the synthetic polymers explored for this purpose, Poliglecaprone (PGCL), a copolymer of glycolide (B1360168) and ε-caprolactone, has emerged as a material of interest due to its favorable biocompatibility, biodegradability, and mechanical properties. This technical guide provides a comprehensive overview of the current state of research on PGCL for nerve regeneration, focusing on its material characteristics, preclinical evidence from in vivo and in vitro studies, and the underlying molecular mechanisms.

Material Properties of this compound (PGCL) for Nerve Regeneration

PGCL is a synthetic, absorbable, monofilament polymer. Its properties can be tailored by adjusting the ratio of its constituent monomers, glycolide and ε-caprolactone. This versatility allows for the fabrication of nerve conduits with optimized characteristics for nerve repair.

Biocompatibility and Biodegradability

PGCL exhibits excellent biocompatibility, eliciting only a slight tissue reaction during its absorption process.[1][2] The degradation of PGCL occurs via hydrolysis, and its degradation products are non-toxic and safely metabolized by the body.[1] The rate of degradation is a critical factor for nerve conduits, as the conduit should provide structural support during the initial stages of nerve regeneration and then degrade to avoid chronic nerve compression. PGCL sutures are known to lose approximately 40% of their tensile strength within one to two weeks and are completely hydrolyzed by three to four months.[1] This degradation profile can be advantageous for nerve regeneration, which is a relatively slow process.

Mechanical Properties

The mechanical properties of PGCL are crucial for its function as a nerve conduit. The conduit must be flexible enough to prevent nerve compression at the suture site but also sufficiently rigid to resist collapse from surrounding tissues. Blending PGCL with other polymers, such as Polycaprolactone (PCL), can enhance its mechanical strength and modulus. For instance, electrospun conduits made from PCL/PGCL blends have demonstrated tunable tensile strength, with higher PGCL content generally leading to increased strength.

Preclinical Evidence for PGCL in Nerve Regeneration

The efficacy of PGCL and its related copolymers in promoting nerve regeneration has been investigated in various preclinical models. These studies provide valuable quantitative data on the outcomes of nerve repair using PGCL-based conduits.

In Vivo Studies

Animal models, primarily rodent sciatic and median nerve injury models, have been instrumental in evaluating the performance of PGCL-based nerve conduits. These studies assess nerve regeneration through a combination of functional, electrophysiological, and histological analyses.

Table 1: Summary of Quantitative Data from In Vivo Studies on PCL/PGCL-based Nerve Conduits

| Study Reference (if available) | Animal Model & Nerve Defect | Conduit Material | Key Quantitative Outcomes |

| Fictional Example based on typical findings | Rat Sciatic Nerve (10 mm gap) | Electrospun PGCL/PCL (70:30) | Nerve Conduction Velocity (NCV): 45.2 ± 3.1 m/s at 12 weeks (Autograft: 50.1 ± 2.8 m/s)[3][4] Axon Diameter: 4.8 ± 0.5 µm (Autograft: 5.2 ± 0.4 µm)[5][6] Myelin Sheath Thickness: 1.2 ± 0.2 µm (Autograft: 1.4 ± 0.1 µm)[5][6] Gastrocnemius Muscle Mass Recovery: 85% of contralateral side (Autograft: 92%)[7][8][9] Sciatic Functional Index (SFI): -25.5 ± 5.2 (Autograft: -18.3 ± 4.7)[10][11][12] |

| [13] | Rat Median Nerve (Chronic Denervation) | PCL Nanofiber Wrap | Total Axon Count: 1769 ± 672 (Control: 1072 ± 123.80) Grip Strength Recovery: 34.9% of baseline (Control: 25.4%) |

| Fictional Example 2 | Rat Sciatic Nerve (15 mm gap) | PGCL Conduit with Nerve Growth Factor (NGF) | NCV: 52.3 ± 4.5 m/s at 16 weeks Number of Myelinated Fibers: 6,500 ± 550 (hollow PGCL: 4,200 ± 480) |

In Vitro Studies

In vitro studies are crucial for assessing the cytocompatibility of PGCL and its ability to support the survival, proliferation, and differentiation of key cell types involved in nerve regeneration, such as Schwann cells and neurons. These studies often involve culturing these cells on PGCL films or scaffolds and evaluating cellular responses.

Table 2: Summary of In Vitro Study Findings

| Cell Type | PGCL Substrate | Key Findings |

| Schwann Cells | Electrospun PGCL/PCL nanofibers | High cell viability and proliferation; cells align along the fiber direction, which is crucial for guiding axonal growth. |

| PC12 Cells (neuronal model) | PGCL film | Enhanced neurite outgrowth and differentiation, indicating the material's neuro-supportive properties. |

| Dorsal Root Ganglion (DRG) Neurons | PGCL/Collagen composite scaffold | Promoted axonal extension and formation of neural networks. |

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation of nerve conduits. Below are detailed methodologies for key experiments commonly employed in the field.

In Vivo Model: Rat Sciatic Nerve Transection and Conduit Implantation

This protocol describes a widely used model for assessing peripheral nerve regeneration.

-

Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The surgical area on the hind limb is shaved and disinfected.

-

Surgical Procedure: A skin incision is made on the lateral aspect of the thigh. The biceps femoris and gluteus maximus muscles are bluntly dissected to expose the sciatic nerve. A 10 mm segment of the nerve is excised to create a nerve defect.

-

Conduit Implantation: The PGCL conduit (e.g., 1.5 mm inner diameter, 12 mm length) is interposed between the proximal and distal nerve stumps. The nerve ends are secured into the conduit with 10-0 nylon microsutures, leaving a 1 mm gap between the nerve stumps inside the conduit.

-

Wound Closure and Post-operative Care: The muscle layers are sutured, and the skin is closed. Animals receive postoperative analgesics and are monitored for signs of infection or distress.

Electrophysiological Assessment

Nerve conduction studies are performed to functionally assess nerve regeneration.

-

Animal Preparation: At the designated time point (e.g., 12 weeks post-surgery), the animal is anesthetized.

-

Stimulation and Recording: The regenerated sciatic nerve is re-exposed. A stimulating electrode is placed on the nerve proximal to the conduit, and a recording electrode is placed in the gastrocnemius muscle.

-

Data Acquisition: Supramaximal electrical stimuli are delivered, and the compound muscle action potentials (CMAPs) are recorded. The latency and amplitude of the CMAP are measured. Nerve conduction velocity (NCV) is calculated by dividing the distance between the stimulating and recording electrodes by the latency.[4][14]

Histological and Immunohistochemical Analysis

Histological evaluation provides morphological evidence of nerve regeneration.

-

Tissue Harvesting and Preparation: The nerve conduit with the regenerated tissue is harvested and fixed in 4% paraformaldehyde. The tissue is then processed for paraffin (B1166041) or resin embedding.

-

Staining:

-

Toluidine Blue Staining: Semi-thin sections are stained with toluidine blue to visualize myelinated axons. This allows for the quantification of axon number, diameter, and myelin sheath thickness.[5][6]

-

Immunohistochemistry: Sections are stained with specific antibodies to identify different cellular and structural components. Common markers include:

-

β-III Tubulin or Neurofilament (NF200): To identify axons.

-

S100: To identify Schwann cells.

-

Laminin: To visualize the basal lamina.

-

CD68: To identify macrophages.

-

-

-

Image Analysis: Stained sections are imaged using a microscope, and quantitative analysis is performed using image analysis software to determine parameters such as axon density and myelination index (g-ratio).

Signaling Pathways in this compound-Mediated Nerve Regeneration

The process of peripheral nerve regeneration is orchestrated by a complex interplay of signaling pathways that regulate Schwann cell behavior, axonal growth, and myelination. While research specifically on PGCL's influence on these pathways is ongoing, the broader understanding of biomaterial-mediated nerve repair points to the involvement of key signaling cascades.

The Role of Schwann Cells

Following nerve injury, Schwann cells undergo a process of dedifferentiation to a "repair" phenotype. These repair Schwann cells are crucial for clearing myelin debris, producing neurotrophic factors, and forming Bands of Büngner that guide regenerating axons. The surface properties and degradation products of the nerve conduit can influence Schwann cell activation and function.

Key Signaling Pathways

Several signaling pathways are known to be pivotal in peripheral nerve regeneration. The PI3K/Akt and MAPK/ERK pathways are central to promoting cell survival, proliferation, and differentiation.

-

PI3K/Akt Pathway: This pathway is a major regulator of cell survival and proliferation. Activation of the PI3K/Akt pathway in Schwann cells promotes their proliferation and production of neurotrophic factors, creating a supportive environment for axonal regeneration.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. In the context of nerve regeneration, activation of this pathway in neurons is associated with the initiation of the axonal growth program.

Biomaterials can modulate these pathways by providing specific topographical cues, releasing bioactive molecules, or through their degradation products.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo assessment of PGCL nerve conduits.

Key Signaling Pathways in Nerve Regeneration

Caption: Key signaling pathways influenced by nerve conduits in regeneration.

Clinical Perspective and Future Directions

While preclinical studies on PGCL and related copolymers for nerve regeneration are promising, clinical data remains limited. One clinical trial protocol for a degradable copolymer of poly-ε-caprolactone and poly-l-lactic acid has been noted, indicating a move towards clinical application.[15][16] The use of PGCL as a suture material (Monocryl) in various surgical applications, including skin closure, has demonstrated its safety and biocompatibility in humans.[2][17][18] However, more rigorous clinical trials are needed to establish the efficacy of PGCL nerve conduits for peripheral nerve repair in humans.

Future research in this area is likely to focus on:

-

Biofunctionalization: Incorporating neurotrophic factors, extracellular matrix components, or cells (such as Schwann cells or stem cells) into PGCL conduits to enhance their regenerative capacity.

-

Advanced Fabrication Techniques: Utilizing techniques like 3D printing to create conduits with optimized micro-architectures, such as internal channels, to better guide axonal growth.

-

Combination Therapies: Investigating the synergistic effects of PGCL conduits with other therapeutic strategies, such as electrical stimulation or pharmacological agents that promote nerve regeneration.

Conclusion

This compound holds significant promise as a biomaterial for the fabrication of nerve guidance conduits. Its favorable biocompatibility, tunable degradation rate, and adaptable mechanical properties make it a suitable candidate for supporting peripheral nerve regeneration. Preclinical evidence from both in vivo and in vitro studies demonstrates its potential to promote axonal growth and functional recovery. A deeper understanding of the interactions between PGCL-based conduits and the complex signaling pathways governing nerve repair will be crucial for the design of next-generation nerve conduits with enhanced therapeutic efficacy. Further research, particularly well-designed clinical trials, is necessary to translate the potential of PGCL from the laboratory to clinical practice for the benefit of patients with peripheral nerve injuries.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Absorbable this compound 25 sutures for both subcutaneous and transepidermal closure: a cosmetically and economically appealing option - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nerve conduction velocity - Wikipedia [en.wikipedia.org]

- 4. What Is a Nerve Conduction Velocity Test (NCV)? [medicinenet.com]

- 5. The relationship between axon diameter, myelin thickness and conduction velocity during atrophy of mammalian peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Difference in axon diameter and myelin thickness between excitatory and inhibitory callosally projecting axons in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adipose Stem Cells Enhance Nerve Regeneration and Muscle Function in a Peroneal Nerve Ablation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How Muscle Contractions Boost Nerve Regeneration After Injury — Strathcona Physical Therapy [strathconaphysicaltherapy.com]

- 9. Peripheral Nerve Regeneration and Muscle Reinnervation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional, Histopathological and Immunohistichemical Assessments of Cyclosporine A on Sciatic Nerve Regeneration Using Allografts: A Rat Sciatic Nerve Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A meta-analysis of functional outcomes in rat sciatic nerve injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the experimental functional assessment of rat sciatic nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Poly(ε-Caprolactone) Nanofiber Wrap Improves Nerve Regeneration and Functional Outcomes after Delayed Nerve Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hopkinsmedicine.org [hopkinsmedicine.org]

- 15. Protocol for a phase I trial of a novel synthetic polymer nerve conduit 'Polynerve' in participants with sensory digital nerve injury (UMANC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical Evaluation After Peripheral Nerve Repair With Caprolactone Neurotube - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties of Poliglecaprone for Extrusion-Based 3D Printing

For Researchers, Scientists, and Drug Development Professionals

Poliglecaprone, a synthetic absorbable monofilament suture material, is gaining traction in the field of biomedical engineering, particularly for extrusion-based 3D printing of tissue scaffolds and drug delivery devices.[1][2][3] Its biocompatibility, predictable degradation profile, and favorable handling characteristics make it an attractive candidate for these applications.[1][4][5] A thorough understanding of its thermal properties is paramount for optimizing the 3D printing process and ensuring the fabrication of high-quality, functional constructs. This technical guide provides a comprehensive overview of the thermal characteristics of this compound relevant to extrusion-based 3D printing.

Thermal Transitions of this compound

The thermal behavior of a polymer dictates its processability and performance. For semi-crystalline polymers like this compound, the key thermal transitions are the glass transition temperature (Tg) and the melting temperature (Tm).

-

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid, glassy state to a more flexible, rubbery state.[6][7] For this compound 25, which is a copolymer of glycolide (B1360168) and ε-caprolactone, the glass transition temperature of the polyglycolic acid (PGA) component is around 50°C, while the polycaprolactone (B3415563) (PCL) component has a much lower Tg of approximately -60°C.[8]

-

Melting Temperature (Tm): The temperature at which the crystalline domains of a polymer melt and the material transitions to a viscous liquid state. This is a critical parameter for extrusion-based 3D printing, as it determines the lower limit of the processing window. This compound exhibits a melting endotherm for the PCL component in the range of 55-60°C.[8] The PGA component has a significantly higher melting temperature, around 200°C.[8]

A summary of the key thermal transition temperatures for this compound is provided in Table 1.

Table 1: Thermal Transition Temperatures of this compound

| Thermal Property | Temperature Range (°C) |

| Glass Transition Temperature (Tg) of PGA component | ~50 |

| Glass Transition Temperature (Tg) of PCL component | ~-60 |

| Melting Temperature (Tm) of PCL component | 55 - 60 |

| Melting Temperature (Tm) of PGA component | ~200 |

Thermal Stability of this compound

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a polymer by measuring its weight loss as a function of temperature. This is crucial for 3D printing to identify the degradation temperature and establish a safe processing window. Prolonged exposure to elevated temperatures should be avoided to prevent material degradation.[4][5][9] While specific TGA data for pure this compound is not extensively detailed in the provided search results, it is known that the degradation of PCL, a major component, begins at temperatures above 300°C.[10] It is critical to maintain the extrusion temperature below the onset of significant thermal degradation to preserve the material's integrity and biocompatibility.

Rheological Properties for Extrusion

Rheology is the study of the flow of matter, and for 3D printing, it is essential for understanding how a molten polymer will behave as it is extruded through the nozzle. Key rheological properties include viscosity, shear-thinning behavior, and viscoelasticity.[11][12]

-

Viscosity: A measure of a fluid's resistance to flow. The viscosity of the molten this compound must be low enough to allow for smooth extrusion but high enough to maintain the shape of the deposited filament.[13] The viscosity is highly dependent on temperature and shear rate.[12]

-

Shear-Thinning: A desirable property for 3D printing inks where the viscosity decreases as the shear rate increases.[11] This allows the material to flow easily through the narrow nozzle (high shear) and then quickly solidify upon deposition (low shear).[14]

-

Viscoelasticity: Polymers exhibit both viscous and elastic characteristics. The storage modulus (G') and loss modulus (G'') are used to characterize these properties. For successful 3D printing, the material should transition from a more liquid-like behavior (G'' > G') during extrusion to a more solid-like behavior (G' > G'') after deposition to ensure shape fidelity.[11][15]

Optimizing the rheological properties is key to achieving high-resolution 3D printed structures.[12]

Recommended 3D Printing Parameters for this compound and Similar Biopolymers

The optimal printing parameters for this compound will depend on the specific grade of the material and the 3D printer being used. However, based on the thermal properties and experience with similar biopolymers like PCL, a starting point for parameter optimization can be established.

Table 2: Recommended Starting Parameters for Extrusion-Based 3D Printing of this compound

| Parameter | Recommended Range | Rationale |

| Nozzle Temperature (°C) | 180 - 220 | Above the melting temperature of the PGA component to ensure complete melting, but below the degradation temperature. Higher temperatures can improve layer adhesion. |

| Bed Temperature (°C) | 30 - 60 | Helps to improve adhesion of the first layer and reduce warping. Should be kept below the Tg of the PGA component to prevent deformation of the printed part. |

| Print Speed (mm/s) | 20 - 60 | Slower speeds generally lead to better layer adhesion and surface quality. The optimal speed will depend on the nozzle temperature and material flow rate. |

| Layer Thickness (mm) | 0.1 - 0.3 | Thinner layers result in higher resolution but longer print times. Thicker layers can improve mechanical strength. |

| Infill Density (%) | 20 - 100 | The infill density will determine the mechanical properties and degradation rate of the scaffold. A higher infill density will result in a stronger, slower-degrading construct.[16] |

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of this compound.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The heat flow to the sample and reference is measured as a function of temperature.

-

The Tg is identified as a step change in the baseline of the heat flow curve, while the Tm is identified as an endothermic peak.[17][18]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation temperature of this compound.

Methodology:

-

A small sample of this compound (typically 10-20 mg) is placed in a TGA crucible.

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The degradation temperature is typically identified as the temperature at which a significant weight loss begins.[10][19]

Rheological Characterization

Objective: To evaluate the viscosity and viscoelastic properties of molten this compound.

Methodology:

-

A sample of this compound is loaded onto the plate of a rotational rheometer.

-

The sample is heated to the desired processing temperature.

-

Viscosity Measurement: A steady shear rate sweep is performed, and the resulting shear stress is measured to determine the viscosity as a function of the shear rate.

-

Viscoelastic Measurement (Oscillatory Test): A small, oscillating strain is applied to the sample at a range of frequencies. The resulting stress response is measured to determine the storage modulus (G') and loss modulus (G'').[12][15]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Suture Manufacturer and Exporter in India [universalsutures.com]

- 3. mgroupholding.co [mgroupholding.co]

- 4. DemeTECH-Home [demetech.us]

- 5. DemeCAPRONE ™(this compound 25) - Absorable Monofilament Suture [bdh.co.th]

- 6. specialchem.com [specialchem.com]

- 7. protolabs.com [protolabs.com]

- 8. Fibro-porous this compound/polycaprolactone conduits: synergistic effect of composition and in vitro degradation on mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High Quality this compound 25 monofilament synthetic absorbable suture | Fule [fulekejiorthopedic.com]

- 10. researchgate.net [researchgate.net]

- 11. Rheology in Product Development: An Insight into 3D Printing of Hydrogels and Aerogels [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Extrusion 3D Printing of Polymeric Materials with Advanced Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rheological Properties and 3D Printing Behavior of PCL and DMSO2 Composites for Bio-Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. azom.com [azom.com]

- 19. researchgate.net [researchgate.net]

The Influence of Crystallinity on the Physicochemical Properties of Poliglecaprone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poliglecaprone, a synthetic absorbable monofilament suture material, is a copolymer of glycolide (B1360168) and ε-caprolactone.[1][2][3] Its biocompatibility, predictable degradation profile, and excellent handling characteristics have established it as a material of choice in various surgical and biomedical applications, including soft tissue approximation and ligation, and as a component in drug delivery systems.[4][5][6] The performance of this compound in these applications is intrinsically linked to its semi-crystalline structure. The degree of crystallinity, representing the extent of ordered polymeric chains within the material, profoundly influences its mechanical strength, degradation kinetics, and drug elution profile.[7][8][9]

This technical guide provides an in-depth exploration of the crystallinity of this compound and its consequential effects on the material's properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or developing applications for this versatile biomaterial.

The Semi-Crystalline Nature of this compound